1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
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Overview
Description
1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a chemical compound characterized by the presence of nitro, trifluoromethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common synthetic route includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the use of radical initiators and controlled temperatures, to ensure the successful incorporation of the trifluoromethyl group.
Industrial production methods may involve large-scale reactions using specialized equipment to handle the reactive intermediates and maintain the necessary conditions for high yield and purity. The exact details of these methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific solvents to facilitate the reaction.
Common reagents used in these reactions include radical initiators, reducing agents, and nucleophiles, depending on the desired transformation. The major products formed from these reactions can vary widely, ranging from simple derivatives to more complex structures with additional functional groups.
Scientific Research Applications
1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Medicine: Its derivatives are explored for potential pharmaceutical applications, including as candidates for drug development due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism by which 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene exerts its effects is primarily related to the electronic and steric properties of the trifluoromethyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity and interactions with molecular targets. For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making them more effective in biological systems .
Comparison with Similar Compounds
1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene can be compared to other similar compounds, such as:
1-Nitro-4-(trifluoromethoxy)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Nitro-2-(trifluoromethyl)benzene:
4-Nitro-2-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a trifluoromethoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQJJGVATOEXOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591754 |
Source
|
Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
409114-47-2 |
Source
|
Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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